Antitubercular Activity with Improved Solubility Over Parent Tryptanthrin
In a systematic SAR investigation against Mycobacterium tuberculosis, the natural product tryptanthrin served as the lead compound. Novel C-11-deoxy (5b) and A-ring-saturated (6) tryptanthrin analogues were discovered that maintained in vitro activity against Mtb while demonstrating improved solubility compared to tryptanthrin, along with evidence of oral bioavailability in rodents [1]. However, neither analogue demonstrated in vivo efficacy against acute murine TB at doses up to 400 mg/kg daily for 4 weeks [1].
| Evidence Dimension | Solubility improvement and oral bioavailability |
|---|---|
| Target Compound Data | C-11-deoxy analogue 5b and A-ring-saturated analogue 6 maintained Mtb activity |
| Comparator Or Baseline | Parent tryptanthrin (1a) - poorer solubility |
| Quantified Difference | Improved solubility (qualitative) with evidence of oral bioavailability in rodents; in vivo efficacy not achieved despite 400 mg/kg dosing |
| Conditions | In vitro Mtb H37Rv assays; in vivo acute murine TB model |
Why This Matters
This study establishes that while parent tryptanthrin solubility limits development, the C-11 and A-ring positions represent validated vectors for solubility optimization without sacrificing anti-Mtb potency.
- [1] Hwang JM, Oh T, Kaneko T, Upton AM, Franzblau SG, Ma Z, Cho SN, Kim P. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents. J Nat Prod. 2013;76(3):354-367. doi:10.1021/np3007167 View Source
